molecular formula C25H22N2O4 B11420965 N-(4-ethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide

N-(4-ethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11420965
M. Wt: 414.5 g/mol
InChI Key: QDWFELOXJOOYTM-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is substituted with ethoxyphenyl and methylbenzamido groups, enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Methylbenzamido Group: This can be done through amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-2-[4-(4-methylbenzamido)piperidin-1-yl]benzamide
  • 4-{2-[benzyl(methyl)carbamoyl]-4-(4-methylbenzamido)phenyl}-N-(4-methoxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-3-30-19-14-12-18(13-15-19)26-25(29)23-22(20-6-4-5-7-21(20)31-23)27-24(28)17-10-8-16(2)9-11-17/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

QDWFELOXJOOYTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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